molecular formula C5H3BrClN B150940 3-Bromo-2-chloropyridine CAS No. 52200-48-3

3-Bromo-2-chloropyridine

Cat. No. B150940
CAS RN: 52200-48-3
M. Wt: 192.44 g/mol
InChI Key: HDYNIWBNWMFBDO-UHFFFAOYSA-N
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Description

3-Bromo-2-chloropyridine is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various organic compounds. It is particularly valuable in the field of heterocyclic chemistry, where it is used to create complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of derivatives from 3-bromo-2-chloropyridine involves a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction. This is exemplified in the formation of bromo(methylthio)pyridines, which are precursors to thienopyridines. The SNAr reaction is performed with sodium methanethiolate (NaSMe), followed by Sonogashira coupling and halocyclization to yield the desired thienopyridines .

Molecular Structure Analysis

The molecular structure of 3-bromo-2-chloropyridine derivatives has been studied using X-ray diffraction (XRD) and spectroscopic techniques. Density functional theory (DFT) calculations have been used to optimize the molecular geometry and to predict vibrational frequencies, which are in good agreement with experimental data . The crystal structure of related compounds has been determined, revealing insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

3-Bromo-2-chloropyridine undergoes various chemical reactions, including carbon-carbon coupling reactions, which are fundamental in organic synthesis. The halogen atoms on the pyridine ring can react with different reagents to form diverse products. For instance, halogenation reactions with elemental halogen can lead to mono- or dihalogenated thienopyridines . The presence of halogens also facilitates further functionalization through reactions with organometallic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-2-chloropyridine and its derivatives have been characterized through experimental and computational methods. Vibrational spectroscopy studies, including FT-IR and Raman, have been conducted to assign the vibrational modes of the molecules . Computational studies have provided insights into the electronic structure, including HOMO-LUMO analyses, and have predicted the nonlinear optical properties and potential bioactivity of the molecules . Thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy have also been calculated for related compounds .

Relevant Case Studies

Case studies involving 3-bromo-2-chloropyridine derivatives demonstrate their utility in synthesizing biologically active compounds. For example, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and its biological activity against bacteria and fungus highlight the potential pharmaceutical applications of these derivatives . Additionally, the solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold showcases the versatility of halogenated pyridines in generating diverse chemical libraries .

Scientific Research Applications

Selective Amination Catalysis

3-Bromo-2-chloropyridine has been utilized in selective amination processes. For instance, it is catalyzed by a palladium-Xantphos complex to yield 5-amino-2-chloropyridine with high efficiency and chemoselectivity (Ji, Li, & Bunnelle, 2003).

Spectroscopy and Structural Analysis

This compound has been studied using vibrational spectroscopy techniques like infrared and Raman spectroscopy. Theoretical calculations, such as Density Functional Theory (DFT), are employed to understand its molecular structure and compare it to other halopyridines (Boopalachandran, Sheu, & Laane, 2012).

Microwave-Assisted Amination

Innovative microwave-assisted amination methods have been developed using 3-Bromo-2-chloropyridine. This approach has shown superior conversion and yield rates compared to conventional heating conditions (Kim et al., 2010).

Halogen/Halogen Displacement Studies

Studies on halogen/halogen displacement in pyridines, including 3-Bromo-2-chloropyridine, have been conducted to understand the reactivity and substitution patterns in these compounds (Schlosser & Cottet, 2002).

Synthesis of Thienopyridines

3-Bromo-2-chloropyridine is a key precursor in the synthesis of various thienopyridines, a process that involves nucleophilic aromatic substitution and halocyclization reactions (Begouin, Peixoto, & Queiroz, 2013).

Adsorptive Separation

The compound has been used in studies focusing on the adsorptive separation of halopyridine isomers, showcasing its potential in purification and separation processes (Sheng et al., 2020).

Hydrodehalogenation Research

Research into the hydrodehalogenation of halopyridines, including 3-Bromo-2-chloropyridine, has provided insights into the chemical behavior and reaction pathways of these compounds (Gurovets, Sharf, & Belen'kii, 1985).

Safety And Hazards

3-Bromo-2-chloropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Bromo-2-chloropyridine are not mentioned in the available resources, it’s clear that this compound is a valuable intermediate in organic synthesis and life science research . Its potential applications in pharmaceuticals, agrochemicals, and dyestuff field suggest that it will continue to be an area of interest in future research .

properties

IUPAC Name

3-bromo-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYNIWBNWMFBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351220
Record name 3-Bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloropyridine

CAS RN

52200-48-3
Record name 3-Bromo-2-chloropyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chloropyridine
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Record name 3-Bromo-2-chloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
M Baloch, D Roy, S Bensaid… - European Journal of …, 2012 - Wiley Online Library
… Next we studied the reactivity of 3-bromo-2-chloropyridine by using the same reaction conditions (Scheme 3). Compounds 15 and 16 were produced in 84 and 80 % yields, respectively, …
RJ Dubois, CP Landee, M Rademeyer… - Journal of …, 2019 - Taylor & Francis
… X-ray crystallography shows that the bromide complexes (3-bromo-2-chloropyridine)… Compound 2 [(3-bromo-2-chloropyridine)dichloridocopper(II)] is fit by the uniform 1-D …
Number of citations: 19 www.tandfonline.com
WJ Link, RF Borne, FL Setliff - Journal of Heterocyclic …, 1967 - Wiley Online Library
… generation of 3,4-dehydropyridine (3,4-pyridyne) (6) and 2,3-dehydropyridinc (2,3-pyridyne) (7) by the respective treatment of 3-bromo-4-chloropyridine and 3-bromo-2 chloropyridine …
Number of citations: 14 onlinelibrary.wiley.com
JG Kim, EH Yang, WS Youn, JW Choi, DC Ha… - Tetrahedron Letters, 2010 - Elsevier
… In this Letter, we described our microwave-assisted amination reacting 3-bromo-2-chloropyridine with several amine nucleophiles to provide 2-amino-3-bromopyridines in good yields. …
Number of citations: 8 www.sciencedirect.com
A Begouin, D Peixoto, MJRP Queiroz - Synthesis, 2013 - thieme-connect.com
… Thus, the synthesis of the required bromo(methylthio)pyridines 1 and 2 was achieved in high to excellent yields using 3-bromo-2-chloropyridine and 2-bromo-3-fluoropyridine, …
Number of citations: 5 www.thieme-connect.com
D Peixoto, A Begouin, MJRP Queiroz - Tetrahedron, 2012 - Elsevier
… The first step is a Sonogashira coupling from 3-bromo-2-chloropyridine or 2-bromo-3-chloropyridine with several (hetero)arylalkynes to obtain the corresponding 2- or 3-chloro(hetero)…
Number of citations: 22 www.sciencedirect.com
HJ Den Hertog, N Boelrijk - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
… The 4-chloro-derivative was the chief reaction product, while 3-bromo-2-chloropyridine was formed in a larger quantity than 3-bromo-6-chloropyridine. The two a-substituted compounds …
Number of citations: 25 onlinelibrary.wiley.com
RJ Martens, HJ Den Hertog - Tetrahedron Letters, 1962 - Elsevier
… (VI) can occur as an intermediate, we tried to react 3-bromo-2-chloropyridine … 4.4 g of 3-bromo-2-chloropyridine … (VIII) from 3-bromo-2-chloropyridine …
Number of citations: 34 www.sciencedirect.com
HNM van der Lans… - Recueil des Travaux …, 1968 - Wiley Online Library
… ,3-dehydropyridine-N-oxide is formed as a reaction intermediate 3, there is less evidence for the generation of 2,3-dehydropyridine, the fact that by reaction of 3-bromo-2-chloropyridine …
Number of citations: 12 onlinelibrary.wiley.com
MJ Pieterse, HJ Den Hertog - Recueil des Travaux Chimiques …, 1962 - Wiley Online Library
… Martens and one of us (dH) that by reacting 3-bromo-2-chloropyridine (VIII) with lithium amalgam in the presence of furan, some quinoline was produced *. This result points to the fact …
Number of citations: 35 onlinelibrary.wiley.com

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